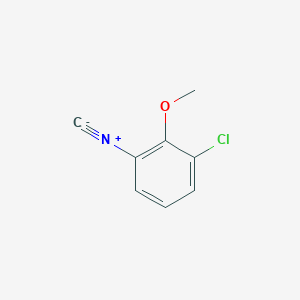
1-Chloro-3-isocyano-2-methoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-3-isocyano-2-methoxybenzene is an organic compound with the molecular formula C8H6ClNO It is a derivative of benzene, characterized by the presence of a chlorine atom, an isocyano group, and a methoxy group attached to the benzene ring
Méthodes De Préparation
The synthesis of 1-Chloro-3-isocyano-2-methoxybenzene can be achieved through several synthetic routes. One common method involves the reaction of 1-chloro-3-methoxybenzene with a suitable isocyanating agent under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods may involve continuous flow reactors to optimize yield and purity.
Analyse Des Réactions Chimiques
1-Chloro-3-isocyano-2-methoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Addition Reactions: The isocyano group can participate in addition reactions with electrophiles, leading to the formation of new compounds.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and the nature of the reagents.
Applications De Recherche Scientifique
1-Chloro-3-isocyano-2-methoxybenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-Chloro-3-isocyano-2-methoxybenzene involves its interaction with molecular targets such as enzymes and receptors. The isocyano group can form covalent bonds with nucleophilic sites on proteins, leading to modifications that affect their function. The methoxy group may also play a role in stabilizing the compound and enhancing its reactivity.
Comparaison Avec Des Composés Similaires
1-Chloro-3-isocyano-2-methoxybenzene can be compared with other similar compounds, such as:
1-Chloro-3-methoxybenzene: Lacks the isocyano group, making it less reactive in certain types of reactions.
1-Chloro-3-isocyanatobenzene: Similar structure but without the methoxy group, leading to different chemical properties and reactivity.
1-Chloro-2-methoxybenzene: The position of the methoxy group affects the compound’s reactivity and interaction with other molecules.
Propriétés
Numéro CAS |
730971-39-8 |
|---|---|
Formule moléculaire |
C8H6ClNO |
Poids moléculaire |
167.59 g/mol |
Nom IUPAC |
1-chloro-3-isocyano-2-methoxybenzene |
InChI |
InChI=1S/C8H6ClNO/c1-10-7-5-3-4-6(9)8(7)11-2/h3-5H,2H3 |
Clé InChI |
MQTWLDLSJMYZHB-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC=C1Cl)[N+]#[C-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S,4R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-fluoropentanedioicacid](/img/structure/B13520863.png)
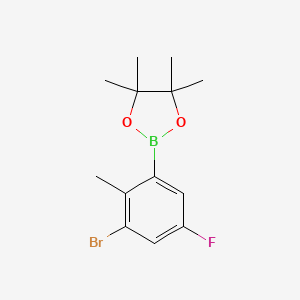
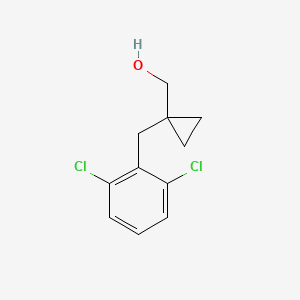
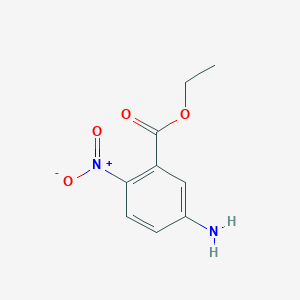
![3-iodo-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridinedihydrochloride](/img/structure/B13520893.png)

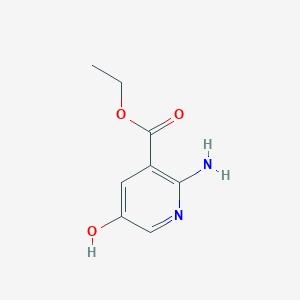
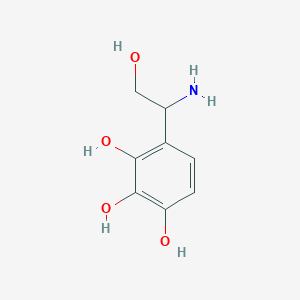
![1-[(tert-butoxy)carbonyl]-5-methyl-2,3-dihydro-1H-indole-2-carboxylic acid](/img/structure/B13520921.png)
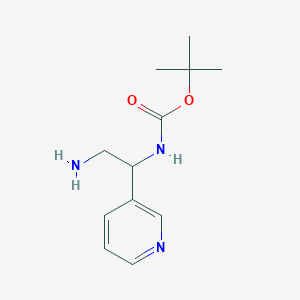
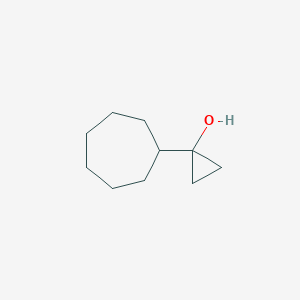
![1-{1-[2-(Dimethylamino)phenyl]cyclopropyl}ethan-1-ol](/img/structure/B13520927.png)
![2-Methyl-2-[2-(propan-2-yloxy)phenyl]propan-1-amine](/img/structure/B13520938.png)
![tert-butylN-[2-(2-aminoethoxy)-2-methylpropyl]carbamatehydrochloride](/img/structure/B13520952.png)
